molecular formula C21H21N5O4 B4070605 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone

2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone

Cat. No. B4070605
M. Wt: 407.4 g/mol
InChI Key: NINCBHAFKIRAIA-UHFFFAOYSA-N
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Description

2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone, also known as ANP, is a potent inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension, erectile dysfunction, and cancer. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ANP are discussed in

Mechanism of Action

2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone inhibits PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone increases the levels of cGMP, which leads to vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation. This mechanism of action is responsible for the therapeutic effects of 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone in various diseases.
Biochemical and physiological effects:
2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has been shown to have multiple biochemical and physiological effects. It increases the levels of cGMP, which leads to vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation. 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone also has anti-inflammatory and anti-proliferative effects, which contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has several advantages for lab experiments, including its potency, selectivity, and availability. 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone is a potent and selective inhibitor of PDE5, which makes it an ideal tool for studying the role of cGMP and PDE5 in various biological processes. However, 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has limitations in terms of its stability, solubility, and toxicity, which need to be considered when designing experiments.

Future Directions

2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has several potential future directions for research. One area of interest is the development of new analogs of 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone in other diseases, such as heart failure, stroke, and diabetes. Finally, the development of new delivery systems for 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone, such as nanoparticles and liposomes, could improve its therapeutic efficacy and reduce its toxicity.
Conclusion:
2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone is a potent inhibitor of PDE5 with potential therapeutic applications in various diseases, including pulmonary arterial hypertension, erectile dysfunction, and cancer. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone and to develop new analogs and delivery systems to improve its efficacy and reduce its toxicity.

Scientific Research Applications

2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary arterial hypertension, 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has been shown to improve exercise capacity, hemodynamics, and quality of life in patients. In erectile dysfunction, 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has been shown to improve erectile function and sexual satisfaction. In cancer, 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-14-17-5-3-4-6-18(17)21(28)25(22-14)20-13-16(7-8-19(20)26(29)30)24-11-9-23(10-12-24)15(2)27/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINCBHAFKIRAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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